2-Cyclopropoxy-N-hydroxyisonicotinimidamide
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Overview
Description
2-Cyclopropoxy-N-hydroxyisonicotinimidamide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of nicotinamide and features a cyclopropoxy group attached to the nitrogen atom of the isonicotinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-N-hydroxyisonicotinimidamide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid with hydroxylamine to form N-hydroxyisonicotinimidamide. This intermediate is then reacted with cyclopropyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-N-hydroxyisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The cyclopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines .
Scientific Research Applications
2-Cyclopropoxy-N-hydroxyisonicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-hydroxyisonicotinimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-Hydroxyisonicotinimidamide: Shares the core structure but lacks the cyclopropoxy group.
2-Chloro-N-hydroxyisonicotinimidamide: Similar structure with a chloro substituent instead of a cyclopropoxy group
Uniqueness: 2-Cyclopropoxy-N-hydroxyisonicotinimidamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C9H11N3O2/c10-9(12-13)6-3-4-11-8(5-6)14-7-1-2-7/h3-5,7,13H,1-2H2,(H2,10,12) |
InChI Key |
UGIGNUCQEHEVMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1OC2=NC=CC(=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)C(=NO)N |
Origin of Product |
United States |
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